N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5

Fluorescence spectroscopy Click chemistry Bioconjugation

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 (CAS 2107273-58-3) is a heterobifunctional polyethylene glycol (PEG) derivative that integrates a Cy5 cyanine fluorophore with an azide‑terminated PEG chain. The compound exhibits excitation/emission maxima at 649/667 nm and an extinction coefficient of 232 000 M⁻¹ cm⁻¹.

Molecular Formula C62H100ClN5O18
Molecular Weight 1238.9 g/mol
Cat. No. B15579187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5
Molecular FormulaC62H100ClN5O18
Molecular Weight1238.9 g/mol
Structural Identifiers
InChIInChI=1S/C62H100N5O18.ClH/c1-61(2)55-51-53(84-49-47-82-45-43-80-40-37-76-28-25-70-7)13-15-57(55)66(18-21-72-30-33-78-38-35-74-26-23-68-5)59(61)11-9-8-10-12-60-62(3,4)56-52-54(85-50-48-83-46-44-81-42-41-77-32-29-71-20-17-64-65-63)14-16-58(56)67(60)19-22-73-31-34-79-39-36-75-27-24-69-6;/h8-16,51-52H,17-50H2,1-7H3;1H/q+1;/p-1
InChIKeyPKHNSJLVAZPWTJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5: PEG‑Based Cy5 Fluorescent Linker for Click Chemistry and PROTAC Synthesis


N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 (CAS 2107273-58-3) is a heterobifunctional polyethylene glycol (PEG) derivative that integrates a Cy5 cyanine fluorophore with an azide‑terminated PEG chain . The compound exhibits excitation/emission maxima at 649/667 nm and an extinction coefficient of 232 000 M⁻¹ cm⁻¹ [1]. Its structure comprises three methoxy‑PEG4 (m‑PEG4) spacers and one azide‑PEG4 group, conferring high aqueous solubility and enabling copper‑catalyzed (CuAAC) or strain‑promoted (SPAAC) click chemistry . It is primarily employed as a linker in the assembly of proteolysis‑targeting chimeras (PROTACs) and as a fluorescent tag for bioconjugation .

Why N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 Cannot Be Replaced by a Generic Cy5‑PEG‑Azide Analog


Although many Cy5‑PEG‑azide conjugates share a common fluorophore and reactive handle, the precise number and arrangement of PEG units, the nature of terminal groups, and the resulting physicochemical properties differ markedly among commercial products. Even a seemingly minor alteration—such as the replacement of two methylene units with oxygen atoms in the linker—has been shown to alter cell permeability by nearly three orders of magnitude [1]. Consequently, substituting N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 with a shorter‑PEG analog or a DBCO‑functionalized variant will change solubility, aggregation propensity, conjugation efficiency, and fluorescence brightness, thereby compromising reproducibility in bioconjugation, imaging, and PROTAC development workflows.

Quantitative Differentiation of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 vs. Closest Analogs


Extinction Coefficient: 2.2‑Fold Higher Brightness Than DBCO‑PEG4‑Cy5

The extinction coefficient (ε) of N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 is 232 000 M⁻¹ cm⁻¹ at 649 nm [1]. In contrast, the commonly used DBCO‑functionalized analog N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 exhibits an ε of only 107 000 M⁻¹ cm⁻¹ [2]. Another azide‑containing comparator, N-(azide-PEG3)-N'-(PEG4-acid)-Cy5, has an ε of 170 000 M⁻¹ cm⁻¹ [3].

Fluorescence spectroscopy Click chemistry Bioconjugation

PEG Chain Architecture: Four PEG4 Units Provide Superior Aqueous Solubility vs. Shorter Linkers

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 contains three m‑PEG4 chains and one azide‑PEG4 chain, totaling 16 ethylene oxide units . A common alternative, Cy5‑PEG3‑azide, possesses only 3 ethylene oxide units . PEG linkers are known to enhance aqueous solubility and reduce aggregation in a length‑dependent manner; longer PEG chains increase hydrophilicity and conformational entropy, preventing hydrophobic collapse [1].

Solubility Aggregation PROTAC linker

Click Chemistry Versatility: Azide Enables Both CuAAC and SPAAC, Whereas DBCO Analog Is Restricted to SPAAC

N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 carries a terminal azide group that reacts with alkynes via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and with strained alkynes (e.g., DBCO, BCN) via strain‑promoted azide‑alkyne cycloaddition (SPAAC) . The DBCO‑functionalized comparator N-(m-PEG4)-N'-(DBCO-PEG4)-Cy5 is limited to SPAAC reactions with azides .

Click chemistry Bioconjugation PROTAC synthesis

Purity and Batch Consistency: ≥98% vs. ≥90% for a Mal‑PEG4‑Cy5 Analog

Multiple vendors report a purity of ≥98% for N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 . In comparison, a structurally related Cy5‑PEG‑azide analog, N-(azide-PEG3)-N'-(Mal-PEG4)-Cy5, is supplied at a purity of ≥90% .

Quality control PROTAC synthesis Reproducibility

PROTAC‑Relevant Fluorescent Tracking: Enables Direct Visualization of Linker Distribution

As a Cy5‑labeled PEG linker, N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 allows direct fluorescence monitoring of PROTAC assembly, cellular uptake, and intracellular localization . Non‑fluorescent PEG linkers (e.g., PEG4 diacid) provide no optical readout, necessitating additional labeling steps or indirect assays .

PROTAC Cellular imaging Fluorescent linker

Optimal Use Cases for N-(m-PEG4)-N'-(m-PEG4)-O-(m-PEG4)-O'-(azide-PEG4)-Cy5 Based on Quantified Performance Advantages


PROTAC Synthesis Requiring Fluorescence‑Based Tracking of Cellular Uptake and Degradation Kinetics

The compound’s Cy5 fluorophore (ε = 232 000 M⁻¹ cm⁻¹) enables direct, real‑time visualization of PROTAC distribution and target engagement in live cells, eliminating the need for secondary antibody staining or radiolabeling . This is especially valuable during early‑stage PROTAC optimization, where the linker’s length and solubility profile—provided by the four PEG4 units—must be tuned for efficient ternary complex formation [1].

High‑Sensitivity Bioconjugation via CuAAC or SPAAC Click Chemistry

The azide terminus supports both copper‑catalyzed and copper‑free click reactions, offering experimental flexibility for attaching alkynes, DBCO‑, or BCN‑modified biomolecules . The high extinction coefficient ensures robust signal detection even at low labeling densities, making the compound ideal for fluorescence microscopy, flow cytometry, and plate‑based assays where sensitivity is paramount.

In Vitro and In Vivo Imaging Studies Demanding Minimal Aggregation and High Aqueous Solubility

The extended PEG architecture (16 ethylene oxide units) suppresses dye aggregation and maintains fluorescence brightness in aqueous buffers and physiological media . This property is critical for longitudinal imaging experiments, where inconsistent solubility or precipitation would introduce artifacts and compromise data reproducibility.

Quality‑Controlled Multi‑Step Synthetic Workflows Requiring High‑Purity Building Blocks

With a certified purity of ≥98%, the compound reduces the risk of by‑product formation and simplifies downstream purification in complex PROTAC or bioconjugate syntheses . Procurement of this high‑purity material directly from reputable vendors ensures batch‑to‑batch consistency, which is essential for generating reliable structure‑activity data and for scaling up validated leads.

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